

# Ebselen Clinical Trials in Humans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ebselen** (2-phenyl-1,2-benzisoselenazol-3(2H)-one) is a synthetic, lipid-soluble organoselenium compound with a multifaceted mechanism of action, primarily centered around its potent antioxidant and anti-inflammatory properties. It functions as a mimic of glutathione peroxidase (GPx), a key enzyme in the cellular defense against oxidative stress.[1][2][3] By catalyzing the reduction of hydroperoxides and peroxynitrites, **ebselen** protects cells from oxidative damage.[1][2] Furthermore, **ebselen** modulates critical signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are pivotal in inflammatory processes.[1][3] This unique combination of activities has positioned **ebselen** as a promising therapeutic candidate for a range of human diseases.

Clinical trials have been conducted to evaluate the safety and efficacy of **ebselen** in various conditions, including noise-induced hearing loss, Meniere's disease, bipolar disorder, and acute ischemic stroke.[4][5][6][7] These studies have provided valuable insights into its clinical pharmacology, potential therapeutic benefits, and safety profile.

These application notes provide a detailed overview of the experimental design and protocols for conducting clinical trials with **ebselen** in humans, aimed at guiding researchers and drug development professionals in this field.





## Signaling Pathways Modulated by Ebselen

**Ebselen** exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and apoptosis.





Click to download full resolution via product page





## I. Clinical Trial Design and Protocols

This section outlines the experimental design and protocols for conducting clinical trials with **ebselen** across various indications.

## Phase 2a Clinical Trial for Noise-Induced Hearing Loss

Objective: To assess the safety, tolerability, and efficacy of **ebselen** in preventing temporary threshold shift (TTS) induced by acoustic overexposure.

**Experimental Workflow:** 





Click to download full resolution via product page

Inclusion and Exclusion Criteria:



| Inclusion Criteria                                                                                                                 | Exclusion Criteria                                                                                                                                                            |
|------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Healthy adults aged 18-31 years.[2]                                                                                                | History of significant cardiovascular, pulmonary, hepatic, renal, hematologic, gastrointestinal, endocrine, immunologic, dermatologic, neurologic, or psychiatric disease.[8] |
| Normal hearing thresholds.                                                                                                         | History or presence of alcoholism or drug abuse within the past 2 years.[8]                                                                                                   |
| Willingness to comply with study procedures.                                                                                       | Hypersensitivity or idiosyncratic reaction to compounds related to ebselen.[8]                                                                                                |
| Use of any prescription medication within 14 days prior to or during the study (with the exception of hormonal contraceptives).[8] |                                                                                                                                                                               |

Dosing Regimen: Participants are randomized to receive oral **ebselen** at doses of 200 mg, 400 mg, or 600 mg, or a matching placebo, administered twice daily for 4 days.[2] The treatment begins 2 days before the calibrated sound challenge.[2]

Experimental Protocol: Pure Tone Audiometry

- Baseline Measurement: Conduct pure tone audiometry in a sound-attenuating booth prior to the first dose of the study drug to establish baseline hearing thresholds at frequencies of 0.25, 0.5, 1, 2, 3, 4, 6, and 8 kHz.
- Acoustic Challenge: On day 3 of treatment, expose participants to a calibrated sound challenge consisting of 4 hours of pre-recorded music delivered via insert earphones at approximately 100 dBA.[4]
- Post-Exposure Measurement: Measure hearing thresholds again at 15 minutes postexposure to determine the temporary threshold shift (TTS).[2]
- Primary Outcome: The primary efficacy endpoint is the mean TTS at 4 kHz.[2]

Quantitative Data Summary:



| Treatment<br>Group    | Mean TTS at 4<br>kHz (dB) | Standard Error<br>(SE) | % Reduction vs. Placebo | p-value |
|-----------------------|---------------------------|------------------------|-------------------------|---------|
| Placebo               | 4.07                      | 0.90                   | -                       | -       |
| Ebselen 200 mg<br>BID | 3.23                      | 0.91                   | 21%                     | 0.3542  |
| Ebselen 400 mg<br>BID | 1.32                      | 0.91                   | 68%                     | 0.0025  |
| Ebselen 600 mg<br>BID | 3.81                      | 0.90                   | 7%                      | 0.7659  |

Data from the Phase 2 trial for noise-induced hearing loss.[2][4]

### Phase 2b/3 Clinical Trial for Meniere's Disease

Objective: To evaluate the safety and efficacy of **ebselen** in reducing the symptoms of Meniere's disease, including vertigo, hearing loss, and tinnitus.

Inclusion and Exclusion Criteria:

| Inclusion Criteria                                                                         | Exclusion Criteria                                                                     |
|--------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|
| Adults aged 18-75 years with a diagnosis of probable or definite Meniere's Disease.[9][10] | Current or recent use of ototoxic medications (e.g., cisplatin, aminoglycosides).[10]  |
| Active symptoms within the 3 months prior to enrollment.[9]                                | History of significant middle ear or inner ear surgery in the affected ear.[10]        |
| Hearing loss of >30 dBHL at 250, 500, or 1000<br>Hz.[9]                                    | Significant cardiovascular, pulmonary, hepatic, renal, or other systemic diseases.[10] |
| Type A tympanogram at screening.[10]                                                       | Hypersensitivity to ebselen or related compounds.[10]                                  |

Dosing Regimen: Participants are randomized to receive oral **ebselen** (e.g., 400 mg twice daily) or placebo for a specified duration (e.g., 28 days), with follow-up assessments.[5][6]



Experimental Protocol: Efficacy Assessments

- Pure Tone Audiometry (PTA): Assess hearing thresholds at baseline and follow-up visits to measure changes in low-frequency hearing. A clinically relevant improvement is defined as a ≥10 dB gain from baseline at one or more low frequencies.[5][7]
- Words-in-Noise (WIN) Test: Evaluate speech discrimination in the presence of background noise. A clinically relevant improvement is defined as a ≥10% increase in word recognition from baseline.[5][7]
- Vertigo and Tinnitus Questionnaires: Administer validated questionnaires such as the Vertigo Symptoms Scale (VSS) and the Tinnitus Functional Index (TFI) to assess patient-reported outcomes.[7]

Quantitative Data Summary (Phase 2b):

| Outcome<br>Measure                           | Ebselen 400<br>mg BID | Placebo | Relative<br>Improvement | p-value |
|----------------------------------------------|-----------------------|---------|-------------------------|---------|
| PTA (≥10 dB<br>gain at one low<br>frequency) | 61%                   | 37%     | 65%                     | <0.023  |
| WIN (≥10% increase in word recognition)      | 75%                   | 56%     | 34%                     | <0.060  |

Data from the Phase 2b trial for Meniere's disease at 8 weeks.[5][7]

# Phase 2a Clinical Trial for Bipolar Disorder (Mania or Hypomania)

Objective: To assess the efficacy and safety of **ebselen** as an add-on treatment for the stabilization of manic or hypomanic symptoms in patients with bipolar disorder.

Inclusion and Exclusion Criteria:



| Inclusion Criteria                                                             | Exclusion Criteria                                                              |
|--------------------------------------------------------------------------------|---------------------------------------------------------------------------------|
| Inpatients or outpatients aged 18-70 years experiencing mania or hypomania.[7] | Concomitant use of valproate may be an exclusion criterion in some analyses.[7] |
| Meeting diagnostic criteria for a manic or hypomanic episode.                  | Other significant psychiatric or medical conditions.                            |

Dosing Regimen: Participants receive **ebselen** (e.g., 600 mg twice daily) or placebo as an add-on to their usual medication for 3 weeks.[7][11]

Experimental Protocol: Efficacy Assessment

- Young Mania Rating Scale (YMRS): A clinician-rated 11-item scale to assess the severity of
  manic symptoms. The total score ranges from 0 to 60, with higher scores indicating more
  severe mania.[12][13] The primary outcome is the change in YMRS score from baseline to
  the end of treatment.[14]
- Other Rating Scales: Secondary outcomes may include the Altman Self-Rating Mania (ASRM) Scale and the Clinical Global Impression-Severity (CGI-S) scale.[14]

Quantitative Data Summary:

| Outcome<br>Measure (at 3<br>weeks) | Ebselen (600<br>mg BD) | Placebo | Adjusted Mean<br>Difference<br>(95% CI) | p-value |
|------------------------------------|------------------------|---------|-----------------------------------------|---------|
| YMRS Score                         | Lower                  | Higher  | -1.71 (-5.34 to<br>1.91)                | 0.35    |
| CGI-S Score                        | Lower                  | Higher  | -0.58 (-1.14 to<br>-0.03)               | 0.04    |

Data from the Phase 2a trial for bipolar disorder.[7][11]

## **Clinical Trial for Acute Ischemic Stroke**



Objective: To evaluate the efficacy of **ebselen** in improving outcomes after an acute ischemic stroke.

Inclusion and Exclusion Criteria:

| Inclusion Criteria                                  | Exclusion Criteria                                             |
|-----------------------------------------------------|----------------------------------------------------------------|
| Patients with a diagnosis of acute ischemic stroke. | Treatment cannot be initiated within 48 hours of stroke onset. |
| Ability to receive oral medication.                 | Other contraindications to the study drug.                     |

Dosing Regimen: Oral administration of **ebselen** granules (150 mg twice daily) or placebo is initiated as early as possible (ideally within 24 hours) after stroke onset and continued for 2 weeks.[3][15]

Experimental Protocol: Efficacy Assessment

- Glasgow Outcome Scale (GOS): A 5-point scale to assess global functional outcome. The
  categories are: Dead, Vegetative State, Severe Disability, Moderate Disability, and Good
  Recovery.[16][17] The primary endpoint is the GOS score at 1 and 3 months post-stroke.[3]
   [18]
- Other Neurological Scales: Secondary outcomes can be assessed using the modified Mathew Scale and the modified Barthel Index.[3]

Quantitative Data Summary:

| Outcome at 1<br>Month                                 | Ebselen | Placebo | p-value |
|-------------------------------------------------------|---------|---------|---------|
| Significantly Better Outcome (Wilcoxon rank sum test) | Yes     | No      | 0.023   |

Data from a placebo-controlled, double-blind clinical trial in acute ischemic stroke.[7][18]



# II. Pharmacokinetic and Safety Monitoring Protocols Pharmacokinetic Analysis

Objective: To characterize the pharmacokinetic profile of **ebselen** and its major metabolites in humans.

#### **Experimental Workflow:**



Click to download full resolution via product page

Protocol for Blood Sample Collection and Processing:

 Collection: Collect whole blood samples into sodium heparin tubes at pre-defined time points before and after drug administration.[19]



- Processing: Centrifuge the blood samples at approximately 3,000 x g for 15 minutes in a refrigerated centrifuge to separate the plasma.[19]
- Storage: Aliquot the plasma into labeled cryovials and store at -80°C until analysis.[19]

Protocol for LC-MS/MS Analysis:

- Sample Preparation: Precipitate plasma proteins using acetonitrile.
- Chromatography: Separate ebselen and its metabolites using a C18 reversed-phase column with a suitable mobile phase gradient.[20]
- Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[21]
- Quantification: Use a stable isotope-labeled internal standard to correct for matrix effects and ensure accurate quantification.[20]

Pharmacokinetic Parameters: Calculate standard pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).[22]

Quantitative Data Summary (Single Ascending Dose Study):

| Dose (mg) | Cmax (ng/mL) | AUC0-t<br>(ng*hr/mL) | Tmax (hours) | t1/2 (hours) |
|-----------|--------------|----------------------|--------------|--------------|
| 200       | 30.3         | 117.4                | 1.5          | 6.4          |
| 400       | -            | -                    | -            | -            |
| 800       | -            | -                    | -            | -            |
| 1600      | 83.4         | 880.6                | 2.3          | 16.7         |

Mean pharmacokinetic parameters of **ebselen** in healthy volunteers.[22]

## **Safety Monitoring**



Objective: To monitor and manage the safety of participants throughout the clinical trial.

Protocol for Safety Monitoring:

- Adverse Event (AE) Monitoring: Systematically collect, document, and report all adverse
  events, regardless of their perceived relationship to the study drug.
- Clinical Laboratory Tests: Perform regular monitoring of hematology, serum chemistry, and urinalysis to detect any potential drug-related toxicities.
- Vital Signs and Physical Examinations: Conduct regular assessments of vital signs and perform physical examinations to monitor the overall health of the participants.
- Data and Safety Monitoring Board (DSMB): For larger, multi-center trials, establish an independent DSMB to periodically review safety and efficacy data.

Safety Findings from Clinical Trials: Across multiple clinical trials, **ebselen** has been generally well-tolerated at the doses studied.[2][4] No significant differences in hematological, serum chemistry, or radiological assessments were observed between **ebselen** and placebo groups in the noise-induced hearing loss trial.[2] Adverse events in the bipolar disorder trial were comparable between the **ebselen** and placebo groups and were generally mild.[7]

## Conclusion

**Ebselen** is a promising investigational drug with a well-characterized mechanism of action and a favorable safety profile demonstrated in several clinical trials. The application notes and protocols provided herein offer a comprehensive guide for researchers and drug development professionals planning to conduct clinical trials with **ebselen**. Adherence to these detailed methodologies will be crucial for generating robust and reliable data to further elucidate the therapeutic potential of this novel compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ebselen inhibits NO-induced apoptosis of differentiated PC12 cells via inhibition of ASK1-p38 MAPK-p53 and JNK signaling and activation of p44/42 MAPK and Bcl-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ebselen attenuates oxidative stress-induced apoptosis via the inhibition of the c-Jun Nterminal kinase and activator protein-1 signalling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebselen, a multi-target compound: its effects on biological processes and diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. Ebselen inhibits p38 mitogen-activated protein kinase-mediated endothelial cell death by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sound Pharmaceuticals announces positive topline results from the SPI-1005 Phase 2b Meniere's Disease clinical trial [prnewswire.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Sound Pharma Reports Positive Phase 3 Results for Meniere's Disease Treatment with SPI-1005 [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Ebselen abrogates TNFα induced pro-inflammatory response in glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 12. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 13. psychology-tools.com [psychology-tools.com]
- 14. A phase 2a randomised, double-blind, placebo-controlled, parallel-group, add-on clinical trial of ebselen (SPI-1005) as a novel treatment for mania or hypomania PMC [pmc.ncbi.nlm.nih.gov]
- 15. myavaa.org [myavaa.org]
- 16. A Manual for the Glasgow Outcome Scale-Extended Interview PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Manual for the Glasgow Outcome Scale-Extended Interview PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. Ebselen in acute ischemic stroke: a placebo-controlled, double-blind clinical trial. Ebselen Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. Quantification of the major circulating metabolite of BS1801, an ebselen analog, in human plasma PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.sto.nato.int [publications.sto.nato.int]
- 23. Guidelines for Data and Safety Monitoring of Clinical Trials | National Eye Institute [nei.nih.gov]
- To cite this document: BenchChem. [Ebselen Clinical Trials in Humans: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671040#experimental-design-for-ebselen-clinical-trials-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com